tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C18H25N3O2S. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Properties
Molecular Formula |
C18H25N3O2S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl 4-[(1,2-benzothiazol-3-ylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)21-10-8-13(9-11-21)12-19-16-14-6-4-5-7-15(14)24-20-16/h4-7,13H,8-12H2,1-3H3,(H,19,20) |
InChI Key |
ONVFBVQVUKWUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate involves multiple steps. One common method includes the reaction of piperidine derivatives with benzo[d]isothiazole compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of benzo[d]isothiazole possess anticancer properties through mechanisms involving the inhibition of specific kinases associated with tumor growth. For instance, compounds similar to tert-butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate have been studied for their ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis. The compound's structure suggests potential efficacy against cancers characterized by overactive MET signaling pathways .
2. Antimicrobial Properties
Studies have shown that isothiazole derivatives exhibit antimicrobial activity against various pathogens. The incorporation of the benzo[d]isothiazole moiety in the structure of this compound may enhance its effectiveness as an antimicrobial agent. Research focusing on similar compounds has demonstrated their ability to disrupt bacterial cell walls and inhibit growth, making them candidates for further development in antibiotic therapies .
Pharmacological Insights
1. Enzyme Inhibition
The compound has been explored as a potential inhibitor of enzymes involved in inflammatory processes. Its structural features allow it to interact with active sites of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases .
2. Neuroprotective Effects
There is emerging evidence suggesting that compounds containing piperidine and isothiazole motifs may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress . This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Material Science Applications
1. Polymer Additives
Due to its chemical stability and structural properties, this compound may serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. The compound's compatibility with various polymers could lead to improved performance characteristics, such as increased resistance to degradation under environmental stressors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Investigated the effects of isothiazole derivatives on cancer cell lines | Demonstrated significant inhibition of cell proliferation in MET-overexpressing tumors |
| Antimicrobial Efficacy Assessment | Evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria | Found effective inhibition at low concentrations, suggesting potential for antibiotic development |
| Neuroprotective Mechanism Exploration | Assessed the impact on neuronal cell cultures under oxidative stress | Showed reduced cell death and improved viability, indicating protective effects |
Mechanism of Action
The mechanism of action of tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate: Another compound with similar structural features.
These comparisons highlight the unique structural and functional properties of this compound, making it valuable for specific research and industrial applications.
Biological Activity
tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring, a tert-butyl group, and a benzo[d]isothiazole moiety, which are crucial for its biological activity.
Antimicrobial Properties
Recent studies have shown that compounds containing the benzo[d]isothiazole core exhibit significant antimicrobial activity. For instance, research indicates that derivatives of benzo[d]isothiazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range . The compound's ability to induce apoptosis in these cells suggests a potential mechanism for its anticancer properties.
Enzyme Inhibition
This compound has also been studied for its role as an inhibitor of specific enzymes involved in disease pathways. In particular, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways . Inhibiting PI3K can lead to reduced tumor growth and increased sensitivity to chemotherapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in the piperidine ring or modifications to the benzo[d]isothiazole moiety can enhance or diminish its potency. For example, substituents on the aromatic ring can affect lipophilicity and binding affinity to target enzymes .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
